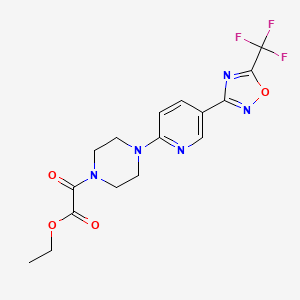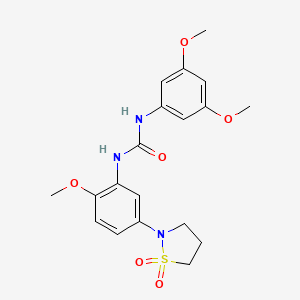![molecular formula C25H27N5O3 B2867255 N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189435-86-6](/img/structure/B2867255.png)
N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . A common method for the synthesis of triazoles involves the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition .
Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to the presence of multiple reactive sites. For example, they can undergo N-alkylation, N-arylation, and S-alkylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound depend on its exact structure and the nature of its substituents. In general, triazoles are stable compounds and can exhibit good thermal stability .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various triazoloquinoxaline derivatives, demonstrating the versatility of these compounds. For instance, Rashed et al. (1990) described a facile synthesis of novel triazoloquinoxalinones, highlighting the potential of these compounds in creating diverse molecular structures with various applications in medicinal chemistry (Rashed et al., 1990). Another study by An et al. (2017) showcased a diversified synthesis method for triazoloquinoxalin-5(4H)-yl acetamide derivatives, further emphasizing the structural diversity and potential applications of these compounds (An et al., 2017).
Potential Therapeutic Applications
Several studies have explored the therapeutic potential of triazoloquinoxaline derivatives. Sarges et al. (1990) investigated 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as adenosine receptor antagonists with potential as rapid-onset antidepressants, revealing their significant therapeutic promise (Sarges et al., 1990). Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity, indicating potential applications in cardiovascular diseases (Zhang et al., 2008).
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has been a significant focus of research. Thabet et al. (2022) synthesized bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes, targeting dual PARP-1 and EGFR inhibition for anti-breast cancer therapy, demonstrating the compounds' promising anticancer activity (Thabet et al., 2022).
Anticonvulsant Properties
Alswah et al. (2013) highlighted the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, suggesting their potential use in treating epilepsy and related disorders (Alswah et al., 2013).
Antimicrobial and Anti-inflammatory Activities
El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating their potential analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, suggesting wide-ranging therapeutic applications (El-Gazzar et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA . This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound likely affects pathways involving dna replication and transcription . This can lead to cell cycle arrest and apoptosis, which are common downstream effects of DNA intercalation .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it may have good cellular uptake
Result of Action
The compound has been shown to have anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This is likely due to its DNA intercalation activity, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h6-9,12-14,18H,3-5,10-11,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZVLPKADOKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)
![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)
![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)

![ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2867183.png)
![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)